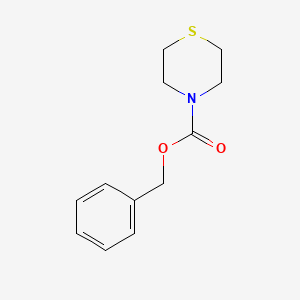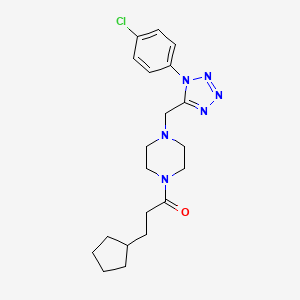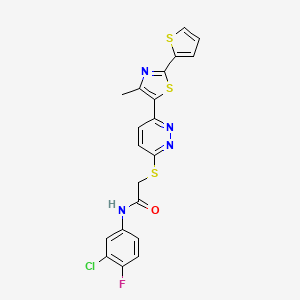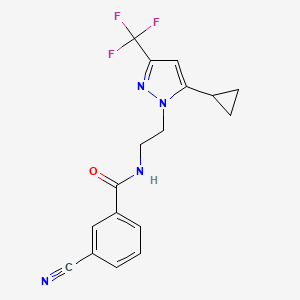
4-Benzyloxycarbonylthiomorpholine
概要
説明
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Molecular Electronics
Research into molecular junctions, including the study of molecules such as benzene-1,4-dithiol assembled onto gold electrodes, illustrates the application of organic molecules in creating molecular-scale electronic devices. These studies explore charge transport through molecules, a fundamental aspect of molecular electronics (Reed et al., 1997).
Antimicrobial Agents
Compounds derived from seeds of Moringa oleifera, such as 4(α-L-Rhamnosyloxy)benzyl isothiocyanate, demonstrate antimicrobial activity. This research highlights the potential of certain chemical compounds in addressing bacteria and fungi, suggesting avenues for the development of new antimicrobial agents (Eilert, Wolters, & Nahrstedt, 1981).
Defense Chemicals in Plants
Hydroxamic acids, a category of compounds which includes 4-hydroxy-1,4-benzoxazin-3-ones, play a significant role in the defense mechanisms of cereals against pests and diseases. This research underscores the ecological and agricultural importance of these compounds, potentially offering insights into natural pest control strategies (Niemeyer, 1988).
Catalyst Development
The study of catalyst activation with Cp*RhIII/IrIII–1,2,3-Triazole-Based Organochalcogen Ligand Complexes reveals the significance of organometallic chemistry in facilitating chemical reactions. This area of research could encompass the use of 4-Benzyloxycarbonylthiomorpholine in developing novel catalysts for industrial and laboratory chemical processes (Saleem et al., 2014).
Ionic Liquids and Solvents
Research into the synthesis, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids illustrates the exploration of novel solvents. These studies provide insight into the development of environmentally friendly solvents for various applications, including biomass processing and chemical synthesis (Pernak et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes involved in inflammation and cancer .
Mode of Action
It’s known that the thiazole ring, a component of the compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that benzyl thiomorpholine-4-carboxylate may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (23732 g/mol) and predicted boiling point (3792±420 °C) suggest that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including anti-inflammatory and anticancer effects .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl thiomorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUVWFKXXNINGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)
![Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2695351.png)
![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)

methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)
![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)




